5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Description

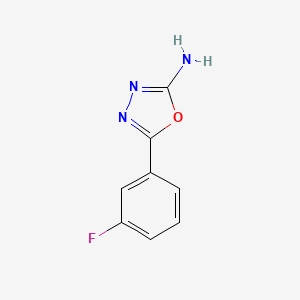

Structure

2D Structure

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECVUWDGVBDYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602618 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341978-66-3 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Carbothioamides or Hydrazides

One of the most common approaches involves the cyclization of appropriate hydrazide or carbothioamide precursors bearing the 3-fluorophenyl moiety. The general route includes:

- Step 1: Preparation of 3-fluorophenyl hydrazide or carbothioamide derivatives from corresponding carboxylic acids or esters.

- Step 2: Cyclization of these intermediates to form the 1,3,4-oxadiazole ring, often using dehydrating agents or catalysts.

For example, carbothioamides can be cyclized in the presence of mercuric chloride as a catalyst to yield the oxadiazole ring system efficiently.

Cyclization Using Thiosemicarbazide and Acid Derivatives

Another method involves the reaction of thiosemicarbazide with 3-fluorophenyl carboxylic acid derivatives to form hydrazide intermediates, which upon cyclization yield the target oxadiazole. This method often uses reagents such as phosphoryl chloride (POCl₃) or p-toluenesulfonyl chloride as cyclizing agents under reflux conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization step, significantly reducing reaction times and improving yields compared to conventional heating. This method also enhances the purity of the product by minimizing side reactions.

Detailed Synthetic Procedures and Reaction Conditions

Representative Research Findings

Yield and Purity: Cyclization yields vary widely depending on the substituents and reaction conditions, with reported yields from moderate (41%) to excellent (up to 100%). Microwave-assisted methods tend to push yields toward the higher end of this range.

Catalyst Effects: Use of mercuric chloride as a catalyst in carbothioamide cyclization has been shown to improve reaction efficiency. Alternative Lewis acids like zinc chloride have been explored to optimize yields and reduce toxicity concerns.

Solvent and Temperature: Polar aprotic solvents such as dimethylformamide (DMF) stabilize intermediates and improve cyclization efficiency. Stepwise temperature gradients (e.g., starting at 80°C and increasing to 120°C) help control exothermic reactions and minimize side products.

Characterization: Successful cyclization is confirmed by spectroscopic methods, including ^13C NMR, where the oxadiazole C=N carbon appears near 160 ppm, and IR spectroscopy showing characteristic ring vibrations.

Example Synthetic Route (Summary)

Synthesis of 3-Fluorophenyl Hydrazide:

- React 3-fluorobenzoic acid methyl ester with hydrazine hydrate in ethanol under reflux.

- Isolate hydrazide by recrystallization.

Formation of Carbothioamide Intermediate:

- Treat hydrazide with carbon disulfide under basic conditions to form dithiocarbazate intermediate.

-

- Cyclize intermediate using phosphoryl chloride or p-toluenesulfonyl chloride in the presence of triethylamine.

- Alternatively, use mercuric chloride catalysis for carbothioamide cyclization.

-

- Purify product by recrystallization or column chromatography.

- Confirm structure by NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

| Method | Starting Material | Cyclization Agent | Catalyst | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Carbothioamide Cyclization | 3-Fluorophenyl carbothioamide | HgCl₂ catalyst | Mercuric chloride | Reflux in suitable solvent | 41–100 | High yield, well-established | Use of toxic HgCl₂ |

| Thiosemicarbazide Route | 3-Fluorophenyl hydrazide + thiosemicarbazide | POCl₃ or p-TsCl | None or base (Et₃N) | Reflux 90–120°C | 41–100 | Mild conditions, scalable | Requires careful temperature control |

| Microwave-Assisted Cyclization | Hydrazide or carbothioamide intermediates | POCl₃ or polymer-supported reagents | Polymer-supported base | Microwave irradiation, minutes | Improved yields | Fast, cleaner reactions | Requires microwave reactor |

| Polymer-Supported Reagents | Acylhydrazine + isocyanate + sulfonyl chloride | Polymer-supported phosphazine base | Polymer-supported base | Microwave heating | Moderate to high | One-pot, efficient | Specialized reagents |

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.

Applications De Recherche Scientifique

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

5-Phenyl-1,3,4-oxadiazol-2-amine

The unfluorinated analog, 5-phenyl-1,3,4-oxadiazol-2-amine, exhibits a nearly planar oxadiazole ring (r.m.s. deviation 0.002 Å) with a phenyl ring inclined at 13.42° . In contrast, the meta-fluorine substituent in 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine may induce steric and electronic perturbations, altering bond angles and intermolecular interactions. For instance, fluorine’s electronegativity could enhance hydrogen-bonding capacity, as seen in GSK-3β inhibitors where oxadiazole NH groups form critical hydrogen bonds with enzyme residues .

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c)

The para-fluoro isomer (7c) shares a similar synthesis route via semicarbazone cyclization but achieves a modest yield (44%) compared to derivatives with electron-donating substituents (e.g., 94% for 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine) . The meta-fluoro derivative’s lower yield (specific data unavailable) might reflect steric challenges during cyclization.

Anticancer Activity

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) : Exhibited potent activity against leukemia (K-562, GP 18.22) and breast cancer (T-47D, GP 34.27) . The methoxy group’s electron-donating effect may enhance membrane permeability compared to the electron-withdrawing fluorine in the target compound.

- N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h): Demonstrated broad-spectrum anticancer activity (e.g., 53.24% GI against NCI-H522 lung cancer) . The trifluoromethyl group likely improves metabolic stability over the mono-fluorinated analog.

Antimicrobial and Antioxidant Activity

- 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives : Compound 5d showed significant antibacterial and antioxidant effects (Fe³⁺ reduction IC₅₀ ~15 µM) . The indole moiety’s π-stacking ability contrasts with the fluorophenyl group’s polarity.

- 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives : Displayed antifungal activity against Candida albicans due to favorable interactions with fungal enzymes . Fluorine’s electronegativity in the target compound may similarly enhance target binding.

Activité Biologique

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS No. 341978-66-3) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the realm of anticancer research. The oxadiazole scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆FN₃O

- Molecular Weight : 179.15 g/mol

- CAS Number : 341978-66-3

The presence of a fluorine atom in the phenyl group may influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines using protocols established by the National Cancer Institute (NCI).

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | Significant inhibition observed | |

| OVCAR-8 (Ovarian) | High PGI reported | |

| HCT-116 (Colon) | Moderate inhibition | |

| SNB-19 (CNS) | High PGI reported |

In one study, compounds similar to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amines were shown to exhibit significant growth inhibition across multiple cancer types, indicating a broad spectrum of activity against various malignancies .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can upregulate pro-apoptotic proteins such as p53 and caspase-3 in cancer cells .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of oxadiazole derivatives. For example, modifications in the oxadiazole structure can enhance activity against bacterial strains and fungi . Although specific data for this compound is limited in this area, the general trend suggests that such compounds may serve as effective antimicrobial agents.

Cholinesterase Inhibition

Some studies have explored the ability of oxadiazoles to inhibit acetylcholinesterase (AChE), an enzyme linked to neurological disorders. The structural variations in oxadiazoles can significantly affect their inhibitory potency against AChE . While specific data for this compound are not detailed in available literature, related compounds have shown promising results.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study focused on synthesizing various N-Aryl substituted oxadiazoles revealed that certain derivatives exhibited remarkable anticancer activity against established cell lines. The study highlighted that structural modifications could lead to improved efficacy against specific cancer types . -

Mechanistic Insights :

Research into the mechanism of action for similar compounds indicated that they might work through multiple pathways including apoptosis and inhibition of cell proliferation. The activation of apoptotic pathways was confirmed through flow cytometry analysis showing increased levels of apoptotic markers .

Q & A

Q. How do advanced computational models (beyond docking) predict pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.